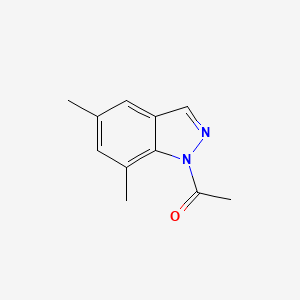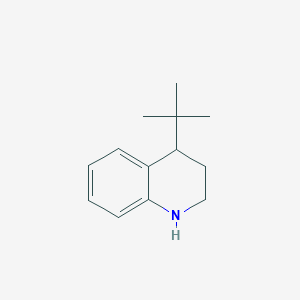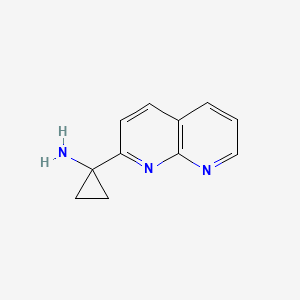
1-(1,3-Dimethyl-1H-inden-1-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-Dimethyl-1H-inden-1-yl)ethan-1-one is an organic compound with the molecular formula C12H14O It is a derivative of indanone, characterized by the presence of a ketone functional group attached to an indene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-Dimethyl-1H-inden-1-yl)ethan-1-one typically involves the alkylation of indanone derivatives. One common method is the Friedel-Crafts acylation reaction, where indanone is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity of the product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to optimize reaction efficiency and scalability. The use of advanced catalytic systems and automated reactors can further enhance the production rates and reduce the environmental impact of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(1,3-Dimethyl-1H-inden-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or hydrocarbons.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
1-(1,3-Dimethyl-1H-inden-1-yl)ethan-1-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.
Mechanism of Action
The mechanism of action of 1-(1,3-Dimethyl-1H-inden-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The ketone group can participate in various biochemical reactions, including enzyme inhibition and receptor binding. The indene ring system may also contribute to the compound’s overall biological activity by facilitating interactions with hydrophobic regions of proteins and other biomolecules.
Comparison with Similar Compounds
1-(2,3-Dihydro-1H-inden-5-yl)ethan-1-one: Another indanone derivative with similar structural features but different substitution patterns.
1-(1,4-Dimethyl-3-cyclohexen-1-yl)ethan-1-one: A compound with a cyclohexene ring instead of an indene ring, leading to different chemical properties and reactivity.
Uniqueness: 1-(1,3-Dimethyl-1H-inden-1-yl)ethan-1-one is unique due to its specific substitution pattern on the indene ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
62291-79-6 |
|---|---|
Molecular Formula |
C13H14O |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
1-(1,3-dimethylinden-1-yl)ethanone |
InChI |
InChI=1S/C13H14O/c1-9-8-13(3,10(2)14)12-7-5-4-6-11(9)12/h4-8H,1-3H3 |
InChI Key |
RTSAXMUBQMWVTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(C2=CC=CC=C12)(C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chlorooxazolo[4,5-c]pyridine hydrochloride](/img/structure/B11906784.png)
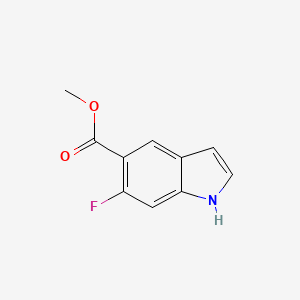
![8-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11906795.png)
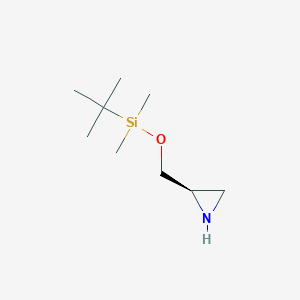

![Thiazolo[5,4-h]isoquinoline](/img/structure/B11906811.png)
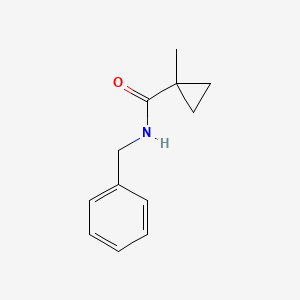
![S-[(4-Ethenylphenyl)methyl] ethanethioate](/img/structure/B11906833.png)
